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molecular formula C6H12NO4P B3053053 Cyanomethyl diethyl phosphate CAS No. 50586-62-4

Cyanomethyl diethyl phosphate

Cat. No. B3053053
M. Wt: 193.14 g/mol
InChI Key: IGMWDYQIKLLYQH-UHFFFAOYSA-N
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Patent
US08987443B2

Procedure details

Diethyl cyanomethyl phosphate (745 g, 4.20 mol, 1.20 equiv) and anhydrous tetrahydrofuran (THF, 9 L) were added to a four-neck flask equipped with a thermowell, an addition funnel and the nitrogen protection tube at room temperature. The solution was cooled with an ice-methanol bath to −14° C. and a 1.0 M solution of potassium tert-butoxide (t-BuOK) in anhydrous tetrahydrofuran (THF, 3.85 L, 3.85 mol, 1.1 equiv) was added over 20 min keeping the reaction temperature below −5° C. The resulting reaction mixture was stirred for 3 h at −10° C. and a solution of 1-tert-butoxycarbonyl-3-azetidinone (600 g, 3.50 mol) in anhydrous tetrahydrofuran (THF, 2 L) was added over 2 h keeping the internal temperature below −5° C. The reaction mixture was stirred at −5 to −10° C. over 1 h and then slowly warmed up to room temperature and stirred at room temperature for overnight. The reaction mixture was then diluted with water (4.5 L) and saturated aqueous sodium chloride solution (NaCl, 4.5 L) and extracted with ethyl acetate (EtOAc, 2×9 L). The combined organic layers were washed with brine (6 L) and dried over anhydrous sodium sulfate (Na2SO4). The solvent was removed under reduced pressure and the residue was diluted with dichloromethane (CH2Cl2, 4 L) before being absorbed onto silica gel (SiO2, 1.5 Kg). The crude product, which was absorbed on silica gel, was purified by flash column chromatography (SiO2, 3.5 Kg, 0-25% EtOAc/hexanes gradient elution) to afford tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate (2, 414.7 g, 679.8 g theoretical, 61% yield) as a white solid. For 2: 1H NMR (300 MHz, CDCl3) δ 5.40 (m, 1H), 4.70 (m, 2H), 4.61 (m, 2H), 1.46 (s, 9H) ppm; C10H14N2O2 (MW, 194.23), LCMS (EI) m/e 217 (M++Na).
Quantity
745 g
Type
reactant
Reaction Step One
Quantity
9 L
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.85 L
Type
solvent
Reaction Step Two
Quantity
600 g
Type
reactant
Reaction Step Three
Quantity
2 L
Type
solvent
Reaction Step Three
Name
Quantity
4.5 L
Type
solvent
Reaction Step Four
Quantity
4.5 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
P(O[CH2:10][C:11]#[N:12])(OCC)(OCC)=O.CC(C)([O-])C.[K+].[C:19]([O:23][C:24]([N:26]1[CH2:29][C:28](=O)[CH2:27]1)=[O:25])([CH3:22])([CH3:21])[CH3:20]>O1CCCC1.O.[Cl-].[Na+]>[C:11]([CH:10]=[C:28]1[CH2:29][N:26]([C:24]([O:23][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:25])[CH2:27]1)#[N:12] |f:1.2,6.7|

Inputs

Step One
Name
Quantity
745 g
Type
reactant
Smiles
P(=O)(OCC)(OCC)OCC#N
Name
Quantity
9 L
Type
solvent
Smiles
O1CCCC1
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
3.85 L
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
600 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC(C1)=O
Name
Quantity
2 L
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
4.5 L
Type
solvent
Smiles
O
Name
Quantity
4.5 L
Type
solvent
Smiles
[Cl-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-14 °C
Stirring
Type
CUSTOM
Details
was stirred for 3 h at −10° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a thermowell, an addition funnel
CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
the reaction temperature below −5° C
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
CUSTOM
Type
CUSTOM
Details
the internal temperature below −5° C
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at −5 to −10° C. over 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
slowly warmed up to room temperature
STIRRING
Type
STIRRING
Details
stirred at room temperature for overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (EtOAc, 2×9 L)
WASH
Type
WASH
Details
The combined organic layers were washed with brine (6 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate (Na2SO4)
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
ADDITION
Type
ADDITION
Details
the residue was diluted with dichloromethane (CH2Cl2, 4 L)
CUSTOM
Type
CUSTOM
Details
before being absorbed onto silica gel (SiO2, 1.5 Kg)
CUSTOM
Type
CUSTOM
Details
The crude product, which was absorbed on silica gel
CUSTOM
Type
CUSTOM
Details
was purified by flash column chromatography (SiO2, 3.5 Kg, 0-25% EtOAc/hexanes gradient elution)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(#N)C=C1CN(C1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 414.7 g
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 61%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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